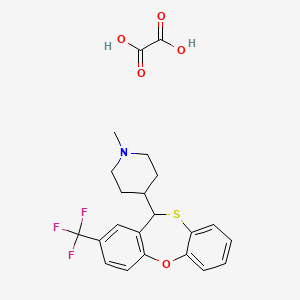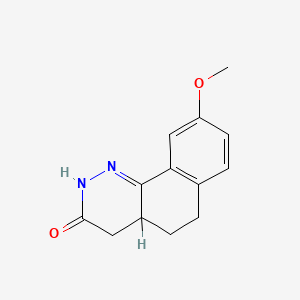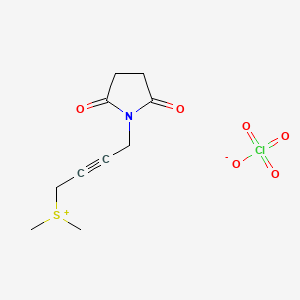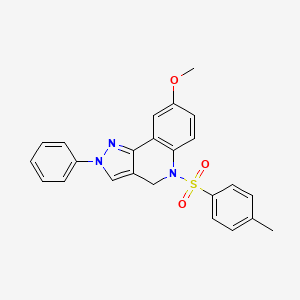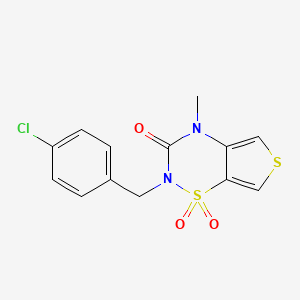
Befunolol hydrochloride, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Befunolol hydrochloride, ®- is a beta-adrenergic antagonist, commonly known as a beta-blocker. It was introduced in Japan in 1983 by Kakenyaku Kako Co. under the trade name Bentos. This compound is primarily used in the management of open-angle glaucoma due to its ability to reduce intraocular pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Befunolol hydrochloride begins with ortho-vanillin, which undergoes a condensation reaction with chloroacetone in the presence of potassium hydroxide to form 2-acetyl-7-methoxybenzofuran. This intermediate is then demethylated using hydrobromic acid. The resulting benzofuran derivative reacts with epichlorohydrin and isopropylamine to add the side chain, producing Befunolol .
Industrial Production Methods
Industrial production of Befunolol hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Befunolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups to the molecule .
Applications De Recherche Scientifique
Befunolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-adrenergic antagonists.
Biology: Research on its effects on beta-adrenergic receptors helps in understanding cellular signaling pathways.
Medicine: Its primary application is in ophthalmology for the treatment of glaucoma. It is also being investigated for other potential therapeutic uses.
Industry: Befunolol hydrochloride is used in the formulation of eye drops and other pharmaceutical preparations
Mécanisme D'action
Befunolol hydrochloride functions by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. These receptors are part of the sympathetic nervous system and are activated by catecholamines such as adrenaline and noradrenaline. By inhibiting these receptors, Befunolol hydrochloride reduces the physiological responses typically induced by these neurotransmitters, such as the production of aqueous humor in the eye, thereby lowering intraocular pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: Another beta-blocker used for various cardiovascular conditions.
Timolol: A beta-blocker also used in the treatment of glaucoma.
Betaxolol: A selective beta-1 blocker used for hypertension and glaucoma.
Uniqueness
Befunolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them. This property can result in fewer side effects compared to other beta-blockers that lack this activity .
Propriétés
Numéro CAS |
66685-79-8 |
|---|---|
Formule moléculaire |
C16H22ClNO4 |
Poids moléculaire |
327.80 g/mol |
Nom IUPAC |
1-[7-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H/t13-;/m1./s1 |
Clé InChI |
TVVTWOGRPVJKDJ-BTQNPOSSSA-N |
SMILES isomérique |
CC(C)NC[C@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |
SMILES canonique |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate](/img/structure/B12760826.png)
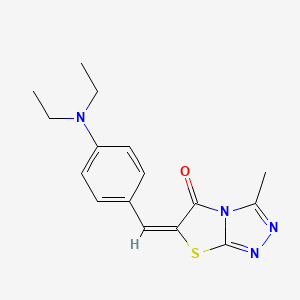
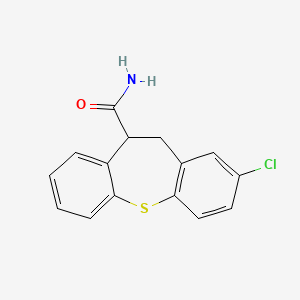
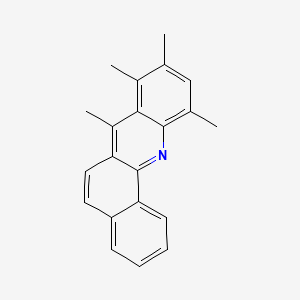
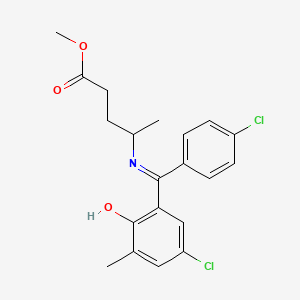
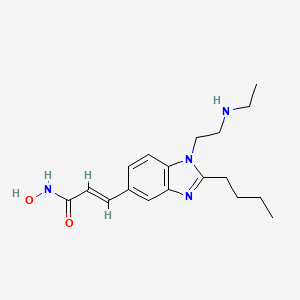
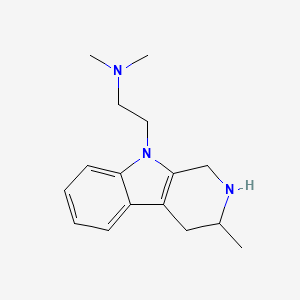
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4,4-dicyclohexyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12760877.png)
![N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12760883.png)
